molecular formula C10H9N3O B8449834 (4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanone

(4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanone

Cat. No. B8449834
M. Wt: 187.20 g/mol
InChI Key: TTXSTMGBXSKOBH-UHFFFAOYSA-N
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Description

(4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)-phenylmethanone

InChI

InChI=1S/C10H9N3O/c1-13-7-11-12-10(13)9(14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

TTXSTMGBXSKOBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (70%, 4.27 g, 27.64 mmol, 1 eq.) in 200 ml of THF cooled to −40° C. was added TMSCl (6.0 g, 55.29 mmol, 2.0 eq.) followed by phenylmagnesium bromide (2.8 M, 14.81 ml, 41.47 mmol, 1.4 eq.). The reaction was stirred at −40° C. for 1 h and quenched with 1N HCl. EtOAc was added and the layers separated. The aqueous layer was extracted with EtOAc and the organics combined, dried over MgSO4 and concentrated. The residue was triturated in EtOAc and the solid removed by filtration. The crude was purified by chromatography on silica gel to give (4-methyl-4H-1,2,4-triazol-3-yl)(phenyl)methanone (2.45 g, 48% yield) as a yellow solid.
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
14.81 mL
Type
reactant
Reaction Step Three

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